molecular formula C11H14ClN B12888655 2-(3-Chlorophenyl)-4-methylpyrrolidine

2-(3-Chlorophenyl)-4-methylpyrrolidine

Cat. No.: B12888655
M. Wt: 195.69 g/mol
InChI Key: PLXAFTADMZMLLN-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 3-chlorophenyl group and a methyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as the removal of the chlorine atom.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-4-methylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)-4-methylpyrrolidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)pyrrolidine: Lacks the methyl group on the pyrrolidine ring.

    4-Methylpyrrolidine: Does not have the 3-chlorophenyl group.

    3-Chlorophenylpyrrolidine: Similar structure but without the methyl group.

Uniqueness

2-(3-Chlorophenyl)-4-methylpyrrolidine is unique due to the presence of both the 3-chlorophenyl and 4-methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-5-11(13-7-8)9-3-2-4-10(12)6-9/h2-4,6,8,11,13H,5,7H2,1H3

InChI Key

PLXAFTADMZMLLN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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